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Compound of Interest

Compound Name: QCA570

Cat. No.: B10821911 Get Quote

An In-Depth Technical Guide to QCA570: A Potent BET-Degrading PROTAC For Researchers,

Scientists, and Drug Development Professionals

Introduction
QCA570 is an exceptionally potent and efficacious Proteolysis Targeting Chimera (PROTAC)

designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2,

BRD3, and BRD4)[1][2]. These proteins are critical epigenetic "readers" that regulate the

transcription of key oncogenes, such as c-Myc, making them prime therapeutic targets in

oncology[2][3]. Developed through a structure-guided design process, QCA570 has

demonstrated remarkable potency, inducing BET protein degradation at picomolar

concentrations in cancer cell lines and achieving complete, durable tumor regression in

preclinical xenograft models[1][2]. This document provides a comprehensive technical overview

of QCA570's chemical structure, properties, mechanism of action, and key experimental

protocols.

Chemical Structure and Physicochemical Properties
QCA570 is a heterobifunctional molecule composed of a ligand for the BET bromodomains, a

linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[4][5]. This design allows it to

recruit BET proteins to the cellular degradation machinery.
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Property Value Reference

IUPAC Name

3-(4-(5-(4-((3-Benzyl-9-methyl-

4H,6H-thieno[2,3-e][1][4][6]-

triazolo[3,4-c][1][6]oxazepin-2-

yl)ethynyl)-1H-pyrazol-1-

yl)pent-1-yn-1-yl)-1-

oxoisoindolin-2-yl)piperidine-

2,6-dione

[1]

CAS Number 2207569-08-0 [1][2]

Chemical Formula C₃₉H₃₃N₇O₄S [1][2]

Molecular Weight 695.80 g/mol [1]

Exact Mass 695.2315 [1]

Appearance Solid [1]

Purity >99% (as reported by vendors) [5]

Solubility Soluble in DMSO [1]

Mechanism of Action: PROTAC-Mediated
Degradation
As a PROTAC, QCA570's mechanism of action is not to inhibit its target protein, but to induce

its degradation[2]. The process involves the formation of a ternary complex between the target

BET protein, QCA570, and the E3 ubiquitin ligase Cereblon (CRBN)[4]. This proximity induces

the ubiquitination of the BET protein, marking it for destruction by the 26S proteasome. This

catalytic process allows a single molecule of QCA570 to trigger the degradation of multiple

BET protein molecules.

The degradation of BET proteins by QCA570 is dependent on the ubiquitin-proteasome

system. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or an E1 neddylation

inhibitor (e.g., MLN4924), which blocks the activity of Cullin-RING E3 ligases, completely

abolishes QCA570-induced BET protein degradation[1][4].
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Caption: Mechanism of QCA570-mediated BET protein degradation.
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Pharmacological Properties
QCA570 demonstrates potent biological activity across a range of cancer cell lines, particularly

those of hematological and solid tumor origin.

In Vitro Cell Growth Inhibition
QCA570 inhibits the growth of various cancer cell lines with exceptional potency, showing IC₅₀

values in the picomolar to low nanomolar range.

Cell Line Cancer Type IC₅₀ Value Reference

MV4;11
Acute Myeloid

Leukemia
8.3 pM [1][7]

MOLM-13
Acute Myeloid

Leukemia
62 pM [1][7]

RS4;11
Acute Lymphoblastic

Leukemia
32 pM [1][7]

5637 Bladder Cancer 2.6 nM [6]

J82 Bladder Cancer 10.8 nM [6]

H1975
Non-Small Cell Lung

Cancer

~0.3 - 100 nM (range

across 10 lines)
[3]

H157
Non-Small Cell Lung

Cancer

~0.3 - 100 nM (range

across 10 lines)
[3]

Calu-1
Non-Small Cell Lung

Cancer

~0.3 - 100 nM (range

across 10 lines)
[3]

In Vitro BET Protein Degradation
QCA570 induces rapid and profound degradation of BET proteins in a dose-dependent

manner.
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Cell Line Cancer Type DC₅₀ (BRD4)
Time to Max
Degradation

Reference

Bladder Cancer

Lines
Bladder Cancer ~1 nM 1-3 hours [4]

RS4;11

Acute

Lymphoblastic

Leukemia

Effective at 10

pM
3 hours [1]

MV4;11
Acute Myeloid

Leukemia

Effective at 30-

100 pM
3 hours [1]

NSCLC Lines
Non-Small Cell

Lung Cancer
Effective at 1 nM < 3 hours [3]

In Vivo Efficacy
In preclinical mouse xenograft models of acute leukemia (RS4;11), QCA570 administered

intravenously demonstrated the ability to achieve complete and lasting tumor regression at

well-tolerated doses[1][2]. Pharmacodynamic analyses in these models confirmed that a single

dose of QCA570 (1 or 5 mg/kg) resulted in a dramatic reduction of BRD2, BRD3, and BRD4

protein levels in tumor tissue within hours of administration[1].

Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of QCA570.

General Experimental Workflow
The evaluation of a PROTAC like QCA570 typically follows a workflow that begins with in vitro

characterization of its effects on cell viability and target protein levels, followed by in vivo

validation of its anti-tumor efficacy and pharmacodynamic effects.
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Caption: A typical experimental workflow for evaluating QCA570.

Cell Viability Assay (CCK-8 Method)
This protocol is used to determine the IC₅₀ value of QCA570 by measuring its effect on cell

proliferation and viability.
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Cell Seeding: Seed cancer cells (e.g., 5637, T24, EJ-1 at 3,000 cells/well; J82, UMUC-3 at

5,000 cells/well) into 96-well plates and allow them to adhere overnight[4][6].

Compound Treatment: Prepare serial dilutions of QCA570 in the appropriate cell culture

medium. Add the diluted compound to the wells, ensuring a range of concentrations is

tested. Include a DMSO-only vehicle control.

Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a

humidified incubator with 5% CO₂[1][4][6].

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[4]

[6].

Final Incubation: Incubate the plates for an additional 2 hours at 37°C[4][6].

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader[4][6].

Analysis: Calculate the percentage of cell viability relative to the vehicle control for each

concentration. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve

and determine the IC₅₀ value.

Western Blotting for BET Protein Degradation
This protocol is used to visualize and quantify the degradation of BRD2, BRD3, and BRD4

proteins following treatment with QCA570.

Cell Treatment: Plate cells and treat with various concentrations of QCA570 (e.g., 1 pM to

100 nM) for a specific duration (e.g., 3, 9, or 24 hours)[1][4]. Include a DMSO vehicle control.

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-

polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for BRD2, BRD3, BRD4, c-Myc, and a loading control (e.g., GAPDH or β-

Actin)[4].

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and

an imaging system[4].

Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of

target proteins to the loading control to determine the relative protein levels.

Xenograft Tumor Model Protocol
This protocol outlines the in vivo evaluation of QCA570's anti-tumor activity. All animal

experiments must be conducted under an approved institutional protocol[1][2].

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ RS4;11

cells in 50% Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice)

[1][2].

Tumor Growth: Monitor the mice regularly and measure tumor volume using calipers

(Volume = 0.5 x Length x Width²).

Randomization and Treatment: When tumors reach a specified average size (e.g., ~100

mm³), randomize the mice into treatment and vehicle control groups[1][2].

Drug Administration: Administer QCA570 via a specified route (e.g., intravenous injection) at

the desired dose and schedule. The vehicle control group receives the formulation solution

without the active compound.
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Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study

to assess efficacy and toxicity.

Pharmacodynamic (PD) Analysis: For PD studies, administer a single dose of QCA570. At

specified time points (e.g., 1, 6, 24 hours post-dose), euthanize a subset of mice and harvest

the tumors[1]. Process the tumor tissue for Western blot analysis as described above to

confirm in vivo target degradation.

Conclusion
QCA570 is a landmark BET degrader, distinguished by its picomolar potency and profound in

vivo efficacy. Its mechanism of hijacking the cell's own ubiquitin-proteasome system offers a

powerful strategy for eliminating disease-driving proteins. The data and protocols summarized

in this guide underscore its significance as a valuable tool for cancer research and a promising

candidate for further therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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